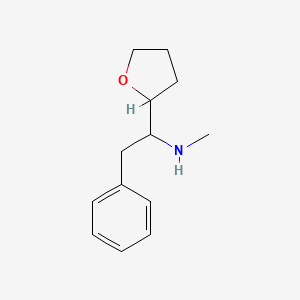

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine

Description

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine is a chiral secondary amine featuring a phenyl ring, a tetrahydrofuran (THF) moiety, and an N-methyl group. The THF ring introduces a stereogenic center, making enantioselective synthesis critical for applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine |

InChI |

InChI=1S/C13H19NO/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 |

InChI Key |

VGYYMPXHPORENV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from carbohydrate-based furfural under mild conditions using a suitable catalyst such as Pd/Al2O3.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide (MeI) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield secondary amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Alkyl halides, alkoxides, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Halogenated amines, alkylated amines.

Scientific Research Applications

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is utilized in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chirality and Stereochemical Considerations

- The THF moiety in the target compound creates a chiral center, necessitating asymmetric synthesis. Methods like diastereomeric salt resolution () or biocatalytic transaminase approaches () are relevant. For example, reports >99% enantiomeric excess (ee) for chiral pyridinyl ethanamines, suggesting similar strategies could apply to the target compound.

- In contrast, compounds like N-benzyl-1-phenyl-2-(p-tolyl)ethan-1-amine () are synthesized as inseparable diastereomeric mixtures (61:39 ratio), highlighting challenges in stereochemical control for bulkier substituents.

Pharmacological Implications

- Benzimidazole Derivatives : Isotonic agents like isotonitazene () demonstrate potent opioid activity via µ-opioid receptor binding, attributed to their benzimidazole-ethanamine scaffold. While the target compound lacks this heterocycle, its amine and aromatic groups suggest possible CNS activity.

- Enzyme Inhibition : Compounds with 1-(pyridin-2-yl)ethan-1-amine moieties () are bioactive in acetylcholinesterase (AChE) inhibition. The THF group in the target compound could mimic cyclic amine inhibitors (e.g., donepezil) by enhancing binding to enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.